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Compound of Interest

Compound Name: Cibenzoline

Cat. No.: B194477 Get Quote

Cibenzoline is a Class Ia antiarrhythmic agent utilized in the management of both ventricular

and supraventricular arrhythmias.[1] Its therapeutic efficacy is rooted in its specific interactions

with cardiac ion channels, leading to modifications of the electrophysiological properties of the

heart. A thorough understanding of its pharmacokinetic and pharmacodynamic profile is

essential for its safe and effective clinical application, particularly considering inter-individual

variability influenced by factors such as age and renal function.[2] This guide provides a

detailed overview of the core pharmacokinetic and pharmacodynamic properties of

Cibenzoline, supported by quantitative data, experimental methodologies, and visual

representations of its mechanism of action and metabolic pathways.

Pharmacokinetics
The disposition of Cibenzoline in the body is characterized by rapid oral absorption,

distribution following a bicompartmental model, metabolism primarily via cytochrome P450

enzymes, and significant renal excretion.[3][4] The pharmacokinetic parameters of Cibenzoline
can be influenced by the patient's renal function, necessitating dose adjustments in individuals

with renal impairment.[5][6]

Absorption and Distribution
Following oral administration, Cibenzoline is rapidly absorbed, with a bioavailability

approaching 100%.[4] The time to reach maximum plasma concentration (Tmax) is

approximately 1.6 to 2.9 hours.[5][7] The drug distributes in the body according to a two-
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compartment model.[3] The apparent volume of distribution is approximately 276 liters, similar

to that observed in healthy subjects.[6]

Metabolism and Excretion
Cibenzoline is metabolized in the liver, with studies indicating the involvement of cytochrome

P450 enzymes, specifically CYP2D6 and CYP3A, in its stereoselective metabolism.[8] The

primary metabolites include p-hydroxycibenzoline and 4,5-dehydrocibenzoline.[8] A

significant portion of the drug is excreted unchanged in the urine.[7]

The elimination half-life of Cibenzoline ranges from approximately 7.6 to 22.3 hours, with a

harmonic mean of 12.3 hours in arrhythmia patients.[2] This half-life is prolonged in patients

with renal impairment and increases with age.[2][6] Total body clearance is correlated with the

degree of renal impairment, emphasizing the need for dosage adjustments in this patient

population.[6]

Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of Cibenzoline.
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Parameter Value Patient Population

Bioavailability ~92-100% Healthy Subjects

Tmax (Time to Peak Plasma

Concentration)
1.6 - 2.9 hours

Healthy Subjects & Patients

with Normal Renal Function

Cmax (Peak Plasma

Concentration)

596 ± 228 ng/mL (after 4

mg/kg single oral dose)

Patients with Normal Renal

Function

Elimination Half-life (t½) 7.3 - 12.3 hours
Healthy Subjects & Patients

with Normal Renal Function

Elimination Half-life (t½) in

Renal Impairment
13.5 - 23.6 hours

Patients with Renal

Dysfunction

Volume of Distribution (Vd) 276 L Patients with Renal Impairment

Total Body Clearance 707 - 826 mL/min Healthy Subjects

Total Body Clearance in Renal

Impairment
224 mL/min Patients with Renal Failure

Renal Clearance 439 - 499 mL/min Healthy Subjects

Fraction Excreted Unchanged

in Urine
~60% Healthy Subjects

Table 1: Pharmacokinetic Parameters of Cibenzoline.[2][4][5][6][7][9]

Experimental Protocols
Pharmacokinetic Studies in Humans:

Study Design: Ascending multiple-dose efficacy studies and single oral administration

studies have been conducted in patients with arrhythmias and healthy subjects.[2][5]

Drug Administration: Cibenzoline has been administered both orally (in capsule or tablet

form) and intravenously.[5][7][10]

Sample Collection: Blood samples were typically drawn at multiple time points before and

after drug administration (e.g., 0.5, 1, 2, 3, 4, 6, 8, 12, 24, 36, and 48 hours post-dose).[5]
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Urine samples were also collected to determine the amount of unchanged drug excreted.[7]

Analytical Method: Plasma and urine concentrations of Cibenzoline were measured using

high-performance liquid chromatography (HPLC) or gas-liquid chromatography (GLC).[5][7]

Pharmacokinetic Analysis: The data were analyzed using pharmacokinetic models, such as a

bicompartmental model, to calculate parameters like elimination half-life, clearance, and

volume of distribution.[3]

Pharmacodynamics
Cibenzoline is classified as a Class Ia antiarrhythmic agent, though it also exhibits some

properties of Class III and IV agents.[1][11] Its primary mechanism of action involves the

blockade of cardiac sodium channels, with additional effects on potassium and calcium

channels.[11][12]

Mechanism of Action
Cibenzoline's primary effect is the blockade of fast sodium channels in cardiac cells.[12] This

action reduces the rate of depolarization (Phase 0) of the cardiac action potential, thereby

decreasing the excitability of cardiac cells and slowing conduction velocity.[11][12] By

stabilizing the cardiac membrane, Cibenzoline helps to suppress abnormal electrical impulses

that can lead to arrhythmias.[11][12]

In addition to sodium channel blockade, Cibenzoline also exhibits some potassium channel

blocking activity, which prolongs the repolarization phase of the action potential and extends

the effective refractory period.[12] This effect is beneficial in preventing reentrant arrhythmias.

[12] Cibenzoline also has some calcium channel-blocking activity, though this is less

pronounced than its effects on sodium channels.[11] Furthermore, it possesses mild

anticholinergic properties which may contribute to its overall antiarrhythmic effects.[11][13]

Electrophysiological Effects
The effects of Cibenzoline on the electrical activity of the heart are evident on the

electrocardiogram (ECG) and during invasive electrophysiological studies. Administration of

Cibenzoline can lead to a prolongation of the PR interval, QRS duration, and the corrected QT
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(QTc) interval.[14] It also increases the His-Purkinje conduction time (HV interval) and the

effective refractory periods of the atria and ventricles.[10][14]

Quantitative Pharmacodynamic Data
Parameter Effect of Cibenzoline

PR Interval Prolongation

QRS Duration Prolongation

QTc Interval Prolongation

HV Interval (His-Purkinje Conduction Time) Prolongation

Atrial Effective Refractory Period Increased

Ventricular Effective Refractory Period Increased

Sinus Cycle Length Shortened

Atrioventricular Nodal Conduction Time (AH

interval)
Increased

Table 2: Electrophysiological Effects of Cibenzoline.[3][4][10][14]

Experimental Protocols
Electrophysiological Studies in Humans:

Study Design: Studies have been conducted in patients with supraventricular and ventricular

arrhythmias.[3][14]

Drug Administration: Cibenzoline was administered intravenously as a bolus followed by a

slow infusion, or orally.[10][14]

Measurements: Standard 12-lead ECGs and intracardiac electrograms were recorded.

Programmed electrical stimulation of the heart was used to assess effects on conduction

times, refractory periods, and the inducibility of arrhythmias.[3][14]

In Vitro Electrophysiological Studies:
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Preparation: Studies have been performed on isolated cardiac preparations, such as frog

atrial muscle, and isolated atrial myocytes from guinea pig hearts.[13][15]

Techniques: The double sucrose gap technique and the tight-seal whole-cell voltage-clamp

technique were used to measure action potentials and transmembrane currents.[13][15]

These techniques allow for the direct assessment of the drug's effects on specific ion

channels.

Dose-Response Relationship
The antiarrhythmic effect of Cibenzoline is proportional to its plasma concentration.[16]

Studies have shown that plasma concentrations over 300 ng/mL are generally associated with

a reduction in the frequency of premature ventricular complexes (PVCs).[16] The relationship

between plasma concentration and the reduction in PVC frequency can be described by the

Hill equation.[16] For a 90% reduction in PVC frequency, the required plasma concentration

(C90) has been reported to range from 215 to 405 ng/mL.[16]

Visualizations
The following diagrams illustrate the key pathways and relationships described in this guide.
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Caption: Pharmacokinetic pathway of Cibenzoline.
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Mechanism of Action of Cibenzoline
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Caption: Mechanism of action of Cibenzoline on cardiac ion channels.
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Clinical Considerations
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Caption: Relationship between patient factors and the need for dose adjustment.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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